Synthetic Efficiency: One-Step Quantitative Yield vs. Multi-Step Analogs
This compound can be synthesized in a single step with quantitative yield (100%) under adapted Vilsmeier conditions [1]. In contrast, chiral 2-substituted analogs such as (S)-2-methyl-3,5-dioxopyrrolidine-1-carboxylate (CAS 890709-66-7) and 2-benzyl derivatives require multi-step sequences that typically result in lower overall yields and necessitate chiral resolution or asymmetric synthesis .
| Evidence Dimension | Synthetic efficiency (yield and step count) |
|---|---|
| Target Compound Data | Quantitative yield (100%) in one step |
| Comparator Or Baseline | Chiral 2-substituted analogs (e.g., 2-methyl, 2-benzyl) requiring multi-step synthesis |
| Quantified Difference | Single-step vs. multiple steps; quantitative yield vs. typical 40-80% overall yields for chiral analogs |
| Conditions | Adapted Vilsmeier conditions as per Molbank 2023 protocol |
Why This Matters
A one-step, quantitative synthesis translates directly to lower cost of goods, reduced lead times for custom synthesis, and higher batch-to-batch consistency, which are critical parameters for procurement in process chemistry.
- [1] Jaster, J., Dressler, E., Geitner, R., & Groß, G. A. (2023). One-step synthesis of tert-butyl 2,2-dimethyl-3,5-dioxopyrrolidine-1-carboxylate. Molbank, 2023(2), M1654. View Source
